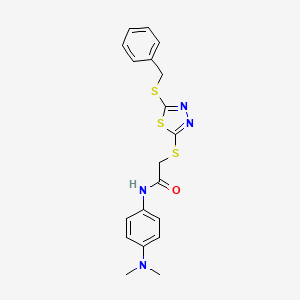
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(Dimethylamino)phenyl)acetamid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(Dimethylamino)phenyl)acetamid umfasst in der Regel die folgenden Schritte:
Bildung des 1,3,4-Thiadiazolrings: Dies kann durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff in Gegenwart einer Base wie Kaliumhydroxid erreicht werden.
Einführung der Benzylthiogruppe: Der Thiadiazol-Zwischenstoff wird dann mit Benzylchlorid umgesetzt, um die Benzylthiogruppe einzuführen.
Bildung des Acetamid-Derivats: Der letzte Schritt beinhaltet die Reaktion des Benzylthio-substituierten Thiadiazols mit 4-(Dimethylamino)phenylacetylchlorid in Gegenwart einer Base wie Triethylamin, um das gewünschte Acetamid-Derivat zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung automatisierter Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppen oder den Thiadiazolring angreifen und möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone
Reduktion: Amine, reduzierte Thiadiazol-Derivate
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als Sonde zur Untersuchung biologischer Prozesse, die Thiadiazol-Derivate beinhalten.
Medizin: Untersucht auf sein Potenzial als antimikrobielles, antifungizides oder Antikrebsmittel.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so zu einer Hemmung oder Aktivierung bestimmter Signalwege führen. Das Vorhandensein des Thiadiazolrings und der Benzylthiogruppe kann es ihr ermöglichen, starke Wechselwirkungen mit ihren molekularen Zielstrukturen einzugehen, wodurch ihre biologische Aktivität verstärkt wird.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiadiazole derivatives.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and the benzylthio group may allow it to form strong interactions with its molecular targets, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Benzylthio)-5-(3-Chlorbenzylthio)-1,3,4-thiadiazol
- 2-(Benzylthio)-5-(4-Fluorbenzylthio)-1,3,4-thiadiazol
Einzigartigkeit
Die Einzigartigkeit von 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(Dimethylamino)phenyl)acetamid liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen Thiadiazol-Derivaten einzigartige biologische Aktivitäten oder chemische Reaktivität verleihen kann. Das Vorhandensein sowohl von Benzylthio- als auch von Dimethylaminogruppen kann seine Fähigkeit verstärken, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
477333-55-4 |
|---|---|
Molekularformel |
C19H20N4OS3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H20N4OS3/c1-23(2)16-10-8-15(9-11-16)20-17(24)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
JEISZXDDDPBAFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)

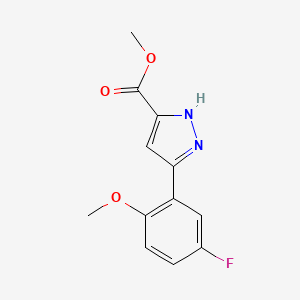
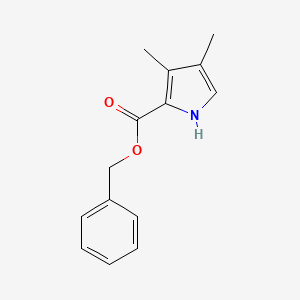
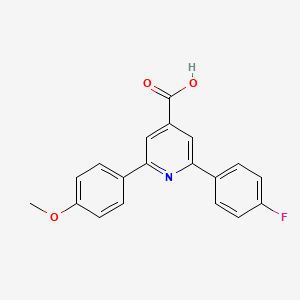

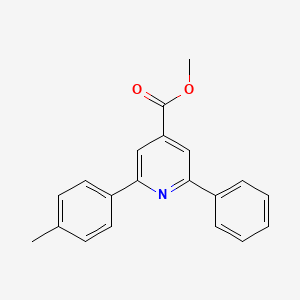
![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)



![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)
